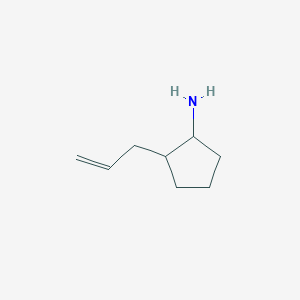

2-(Prop-2-en-1-yl)cyclopentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Prop-2-en-1-yl)cyclopentan-1-amine is an organic compound with the molecular formula C8H15N It is a derivative of cyclopentane, featuring an amine group and a prop-2-en-1-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Allylation of Cyclopentanone: One common method involves the allylation of cyclopentanone followed by reductive amination. Cyclopentanone is first reacted with allyl bromide in the presence of a base to form 2-(prop-2-en-1-yl)cyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

Hydroamination of Cyclopentene: Another method involves the hydroamination of cyclopentene with allylamine. This reaction typically requires a catalyst such as a transition metal complex to facilitate the addition of the amine across the double bond of the cyclopentene.

Industrial Production Methods

Industrial production methods for 2-(Prop-2-en-1-yl)cyclopentan-1-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 2-(Prop-2-en-1-yl)cyclopentan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form saturated amines. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The amine group can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Imines, oximes.

Reduction: Saturated amines.

Substitution: Secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Prop-2-en-1-yl)cyclopentan-1-amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a versatile building block in various chemical reactions, including:

- Alkylation Reactions : It can be used to introduce alkyl groups into other compounds.

- Cyclization Reactions : The compound can participate in cyclization to form larger cyclic structures.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it exhibits antiproliferative effects against certain cancer cell lines. For instance, it has shown significant activity against HeLa and MCF-7 cells with IC50 values of 15.5 µM and 12.3 µM respectively, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induces PARP cleavage |

| MCF-7 | 12.3 | Alters cyclin expression |

Biochemical Studies

The compound's role extends into biochemical research, where it is utilized to investigate the interactions of cyclopentane derivatives within biological systems:

- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, particularly by inhibiting NF-kB signaling, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Inflammatory Marker | Effect | Mechanism |

|---|---|---|

| IL-6 | Decreased | Inhibition of NF-kB |

| TNF-alpha | Decreased | Modulation of IκBα |

Antioxidant Properties

Studies indicate that this compound possesses antioxidant properties, enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase and catalase.

| Antioxidant Enzyme | Activity Change |

|---|---|

| Superoxide Dismutase | Increased |

| Catalase | Increased |

Case Studies

Case Study 1: Anticancer Efficacy

A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. This suggests its potential role in developing new cancer therapies.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound significantly reduced paw edema in response to inflammatory stimuli. This finding supports its utility in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-(Prop-2-en-1-yl)cyclopentan-1-amine depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The prop-2-en-1-yl group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Propan-2-yl)cyclopentan-1-amine: This compound has a similar cyclopentane backbone but features a propan-2-yl group instead of a prop-2-en-1-yl group.

3-Amino-1-propene: This compound has a similar amine group but lacks the cyclopentane ring structure.

Uniqueness

2-(Prop-2-en-1-yl)cyclopentan-1-amine is unique due to its combination of a cyclopentane ring and a prop-2-en-1-yl substituent. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

2-(Prop-2-en-1-yl)cyclopentan-1-amine, also known by its CAS number 120871-54-7, is a compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. This compound is characterized by a cyclopentane ring structure with an allylic amine group, which contributes to its potential biological activities. Recent research has begun to elucidate its pharmacological properties, particularly in the realms of antiviral and anticancer activities.

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity. For instance, some studies have shown effectiveness against the H1N1 influenza virus, suggesting that this compound could serve as a lead structure for developing new antiviral agents . The mechanism of action may involve interaction with viral proteins, potentially inhibiting their function and preventing viral replication.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The compound's structural characteristics allow it to interact with cellular pathways involved in cell cycle regulation and apoptosis induction .

Case Studies

- Study on Lung Cancer Cells : In vitro studies demonstrated that compounds related to this compound could significantly reduce cell viability in A549 cells, with IC50 values indicating potent antiproliferative effects .

- Breast Cancer Research : Another study reported that similar compounds induced cell cycle arrest in MCF7 cells, leading to increased apoptosis as evidenced by morphological changes and caspase activation .

The proposed mechanisms for the biological activity of this compound include:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, which is critical for its anticancer effects.

- Cell Cycle Arrest : Studies indicate that it may interfere with the cell cycle, particularly at the G1 phase, thus preventing cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | H1N1 Virus | Not specified | Inhibition of viral protein function |

| Anticancer | A549 (Lung Cancer) | 1.5 | Apoptosis induction |

| Anticancer | MCF7 (Breast Cancer) | 10.2 | Cell cycle arrest |

Table 2: Structural Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Cyclobut-1-en-1-yl)ethan-1-amine | Smaller ring size | More strained; different reactivity |

| 3-(Cyclopentyl)propan-1-amine | Saturated structure | Lacks double bond; different behavior |

| N,N-Dimethylcyclopentanamine | Dimethylated amine | Different substitution pattern |

Eigenschaften

IUPAC Name |

2-prop-2-enylcyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-7-5-3-6-8(7)9/h2,7-8H,1,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSFCZXVKZBMTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.